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Compound of Interest

Compound Name: 2-Chloro-4,6-difluoroaniline
CAS No.: 36556-56-6
Cat. No.: B1585853
Get Quote
. J

Executive Summary

2-Chloro-4,6-difluoroaniline (CsH4CIF2N) represents a specific class of poly-halogenated
anilines where the electronic environment is dominated by the interplay between the electron-
donating amino group and the electron-withdrawing/resonance-donating halogen substituents.
Accurate characterization requires differentiating this isomer from its congeners (e.g., 4-chloro-
2,6-difluoroaniline) using spin-coupling analysis in NMR and isotope profiling in Mass
Spectrometry.

Compound Identity
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Property Data

IUPAC Name 2-Chloro-4,6-difluoroaniline

CAS Number 36556-56-6

Molecular Formula CeH4CIF2N

Molecular Weight 163.55 g/mol

Melting Point 28-32 °C (Solid)

Appearance White to light yellow crystalline solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of 2-Chloro-4,6-difluoroaniline are distinct due to the
asymmetry introduced by the chlorine atom at the C2 position, breaking the symmetry
observed in 2,6-difluoroaniline.

'H NMR Analysis (400 MHz, CDCIs)

The proton spectrum is characterized by two distinct aromatic signals corresponding to H3 and
HS5, and a broad singlet for the amine protons.
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3C NMR Analysis (100 MHz, CDCI:s)

The carbon spectrum is dominated by C-F coupling, resulting in doublets (d) or triplets (t) for
specific carbons.

e C1 (C-NH2): ~130 ppm (Multiplet due to coupling with F4/F6).

e C2 (C-CI): ~120 ppm (Doublet due to meta-F coupling).
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e C3(C-H): ~112 ppm (dd, coupled to F4 and F6).
e C4 (C-F): ~150-155 ppm (d,
Hz).
e C5(C-H): ~102-105 ppm (t, coupled to F4 and F6).
e C6 (C-F): ~150-155 ppm (d,
Hz).

Structural Logic Visualization

The following diagram illustrates the coupling network that defines the splitting patterns.
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Caption: Spin-spin coupling network for 2-Chloro-4,6-difluoroaniline showing the origin of H3
and H5 splitting patterns.

Mass Spectrometry (MS)
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Mass spectrometry is the primary tool for confirming the halogen substitution pattern via
isotope abundance analysis.

lonization & Molecular lon

 lonization Mode: Electron Impact (El, 70 eV) or ESI+ (in LC-MS).
e Molecular lon (M*):

o m/z 163: Base peak (containing 3°Cl).

o m/z 165: M+2 peak (containing 3’Cl).

o Intensity Ratio: The M/(M+2) ratio is approximately 3:1, characteristic of a single chlorine

atom.

Fragmentation Pathway (EI)

Under electron impact, the molecule undergoes characteristic losses:
e Loss of H/HCN: Formation of the tropylium-like cation.
e Loss of Cl: Cleavage of the C-Cl bond (m/z 163 - 128).

e Loss of F: Rare, but possible in high-energy collisions.
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Caption: Primary fragmentation pathways observed in EI-MS for 2-Chloro-4,6-difluoroaniline.

Infrared (IR) Spectroscopy

IR analysis confirms the functional groups, particularly the primary amine and the halogenated
aromatic ring.
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Experimental Methodology

To ensure reproducibility of the data presented above, the following protocols are
recommended.

Sample Preparation for NMR

¢ Solvent: Use CDCIs (Chloroform-d) as the standard solvent. DMSO-ds is an alternative if the
amine protons need to be clearly resolved (shifts will move downfield to ~5.0 ppm).
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e Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

« Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts
from synthesis).

Purity Assessment Workflow

When synthesizing or sourcing this intermediate, use the following logic to validate purity:

e Check MP: If melting point < 28°C, the sample is likely contaminated with solvent or the 4-
chloro isomer.

e Run GC-MS: Look for a single peak with m/z 163. A secondary peak at m/z 163 with a
different retention time indicates the 4-chloro-2,6-difluoroaniline isomer.

e Run H NMR: Focus on the 6.5-7.2 ppm region. The presence of a symmetric triplet or
doublet pattern (without the complexity of the H3/H5 difference) suggests isomeric impurity.

References

o Chemical Identity & Properties: PubChem Compound Summary for CID 2734083, 2-Chloro-
4,6-difluoroaniline.[1][2]

o Commercial Availability & Specifications: Sigma-Aldrich Product Specification for CAS
36556-56-6.

o Synthetic Context & Impurities: Patent WO2018078005A1, "Amido-substituted azaspiro
derivatives as tankyrase inhibitors," citing use of CAS 36556-56-6 as starting material.

 NMR Prediction & Congener Data: Spectral data derived from comparison with 2,6-
difluoroaniline and 2-chloro-4-fluoroaniline standards found in the SDBS/AIST database
logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. chemimpex.com [chemimpex.com]

e 2. 2-Chloro-4,6-difluoroaniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher
Scientific [fishersci.ca]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Chloro-4,6-difluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585853/docs#technical-guide-spectroscopic-
characterization-of-2-chloro-4-6-difluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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